Fraxamoside

Description

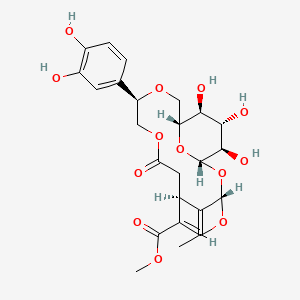

an unusual xanthine oxidase inhibitor; structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C25H30O13 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate |

InChI |

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1 |

InChI Key |

QVUZRUJONIJRDT-PPKUYGORSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H]2CC(=O)OC[C@H](OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O[C@@H]1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |

Canonical SMILES |

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O |

Synonyms |

fraxamoside |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fraxamoside: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxamoside, a macrocyclic secoiridoid glucoside, has garnered interest within the scientific community for its potential therapeutic applications, notably as a potent xanthine oxidase inhibitor. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural origins, detailed extraction and purification methodologies, and its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a complex secoiridoid belonging to the macrolide class of organic compounds. Its chemical structure features a hydroxytyrosol group, which contributes to its biological activity. Initially identified from Fraxinus americana (White Ash), it has also been reported in Olea europaea (Olive). The primary known biological function of this compound is its potent inhibition of xanthine oxidase, an enzyme pivotal in the purine catabolism pathway that produces uric acid. This positions this compound as a promising lead compound for the development of new treatments for hyperuricemia and gout. This guide will delve into the technical aspects of sourcing, extracting, and characterizing this compound, as well as exploring its molecular mechanisms of action.

Natural Sources

This compound has been identified in the leaves of two primary plant species:

-

Fraxinus americana (White Ash): This deciduous tree, native to North America, is a significant source of this compound. The compound is primarily concentrated in the leaves.

-

Olea europaea (Olive): this compound has also been isolated from the leaf decoctions of the olive tree, a species renowned for its rich composition of bioactive secoiridoids like oleuropein.

Extraction and Purification Protocols

While a universally standardized protocol for this compound extraction and purification has not been established, a general workflow can be constructed based on methodologies employed for similar secoiridoids from Fraxinus and Olea species. The following outlines a comprehensive, multi-step experimental protocol.

General Extraction and Purification Workflow

The isolation of this compound typically involves an initial extraction from the plant material, followed by a series of chromatographic purification steps.

Figure 1. General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

3.2.1. Plant Material Preparation

-

Collect fresh leaves of Fraxinus americana or Olea europaea.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

3.2.2. Solvent Extraction

-

Macerate the powdered leaf material in a suitable polar solvent, such as methanol or ethanol. A common solid-to-liquid ratio is 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24-48 hours. Alternatively, utilize ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency and reduce extraction time.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3.2.3. Column Chromatography (Initial Purification)

-

Adsorb the crude extract onto a small amount of silica gel (or a suitable adsorbent).

-

Prepare a silica gel column (e.g., 60-120 mesh) packed in a non-polar solvent like n-hexane.

-

Load the adsorbed crude extract onto the top of the column.

-

Elute the column with a gradient of solvents with increasing polarity. A typical gradient might start with n-hexane, followed by mixtures of n-hexane and ethyl acetate of increasing polarity, and finally ethyl acetate and methanol mixtures.

-

Collect fractions of a fixed volume (e.g., 50 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing compounds with similar Rf values to that expected for this compound.

3.2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

-

Dissolve the pooled and concentrated fractions from column chromatography in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Perform preparative HPLC using a reversed-phase C18 column.

-

Elute with a gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-80% B; 40-45 min, 80-10% B.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

3.2.5. Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Quantitative Data

Quantitative data on this compound extraction is limited in the literature. The yield is highly dependent on the plant source, geographical location, harvesting time, and the extraction methodology employed. The following table summarizes general expectations for secoiridoid extraction, which can serve as a benchmark for optimizing this compound isolation.

| Parameter | Typical Range/Value | Notes |

| Extraction Method | Maceration, UAE, MAE | UAE and MAE generally offer higher yields and shorter extraction times. |

| Solvent | Methanol, Ethanol, Water | 70-80% aqueous ethanol is often optimal for secoiridoid extraction. |

| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | A higher ratio can improve extraction efficiency but increases solvent consumption. |

| Extraction Temperature | 25-60 °C | Higher temperatures can enhance extraction but may lead to degradation of thermolabile compounds. |

| Extraction Time | 1-48 hours | Dependent on the method; maceration requires longer times than UAE or MAE. |

| Purification Yield | Highly Variable | Dependent on the efficiency of the chromatographic steps. |

Biological Activity and Signaling Pathways

Xanthine Oxidase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of xanthine oxidase (XO). This compound acts as a competitive inhibitor of XO, meaning it binds to the active site of the enzyme, thereby preventing the substrate (xanthine) from binding and being converted to uric acid.

Figure 2. Competitive inhibition of Xanthine Oxidase by this compound.

This inhibitory action reduces the production of uric acid, making this compound a potential therapeutic agent for managing conditions associated with hyperuricemia, such as gout.

Potential Anti-inflammatory and Antioxidant Activities

Given its structural similarity to other bioactive secoiridoids and the presence of a hydroxytyrosol moiety, this compound is hypothesized to possess anti-inflammatory and antioxidant properties. While direct studies on this compound are limited, related compounds like Fraxin have been shown to modulate inflammatory responses. Potential signaling pathways that this compound may influence include:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory compounds.

Figure 3. Postulated inhibition of the NF-κB signaling pathway by this compound.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in cellular responses to external stressors and play a significant role in inflammation. Modulation of MAPK phosphorylation is another potential mechanism of action for this compound.

Figure 4. Postulated modulation of the MAPK signaling pathway by this compound.

Further research is required to elucidate the precise mechanisms and the extent of this compound's anti-inflammatory and antioxidant effects.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive natural product with significant potential, particularly in the context of xanthine oxidase inhibition. This guide has provided a detailed overview of its natural sources and a comprehensive, albeit generalized, protocol for its extraction and purification. The quantitative aspects of its isolation require further optimization and documentation.

Future research should focus on:

-

Developing and validating a standardized, high-yield protocol for the extraction and purification of this compound.

-

Conducting comprehensive studies to confirm and quantify its anti-inflammatory and antioxidant activities.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound beyond xanthine oxidase.

-

Performing in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel pharmaceutical agent.

Fraxamoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fraxamoside. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Introduction

This compound is a naturally occurring macrocyclic secoiridoid glucoside that has garnered significant interest for its potent biological activity.[1][2] Isolated from species such as Fraxinus americana (White Ash) and Olea europaea (Olive), it is recognized primarily as a competitive inhibitor of xanthine oxidase, an enzyme pivotal in purine metabolism.[1] Its inhibitory potency is comparable to that of allopurinol, a cornerstone drug in the management of hyperuricemia and gout.[2] The unique macrocyclic structure of this compound, featuring a hydroxytyrosol group, distinguishes it from other xanthine oxidase inhibitors and presents a promising scaffold for the development of new therapeutic agents.[2] This document consolidates the available technical data on this compound to serve as a foundational resource for further research and development.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. Its formal chemical name is methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1³,⁷]icos-5-ene-6-carboxylate.[3]

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are provided for this compound.

| Identifier | Value | Source |

| IUPAC Name | methyl (1S,3S,7S,12R,15R,16S,17S,18R,20E)-12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1³,⁷]icos-5-ene-6-carboxylate | PubChem[3] |

| CAS Number | 326594-34-7 | CymitQuimica[4] |

| Molecular Formula | C₂₅H₃₀O₁₃ | PubChem[3] |

| SMILES | C/C=C/1[C@@H]2CC(=O)OC--INVALID-LINK--O[C@@H]1OC=C2C(=O)OC)O)O)O">C@HC4=CC(=C(C=C4)O)O | PubChem[3] |

| InChI | InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3/b12-3+/t13-,17-,18+,20+,21-,22+,24-,25-/m0/s1 | PubChem[3] |

| InChIKey | QVUZRUJONIJRDT-PPKUYGORSA-N | PubChem[3] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. Note that many of the available data points are computationally predicted rather than experimentally determined.

| Property | Value | Type | Source |

| Molecular Weight | 538.5 g/mol | PubChem[3] | |

| Monoisotopic Mass | 538.16864101 Da | Computed | PubChem[3] |

| XLogP3 | -1.1 | Predicted | PubChem[3] |

| Water Solubility | 1.61 g/L | Predicted | PhytoBank[5] |

| logP | 0.42 | Predicted | PhytoBank[5] |

| logS | -2.5 | Predicted | PhytoBank[5] |

| pKa (Strongest Acidic) | 9.21 | Predicted | PhytoBank[5] |

| pKa (Strongest Basic) | -3.6 | Predicted | PhytoBank[5] |

| Hydrogen Bond Donor Count | 7 | Computed | PubChem[3] |

| Hydrogen Bond Acceptor Count | 13 | Computed | PubChem[3] |

| Rotatable Bond Count | 5 | Computed | PubChem[3] |

| Topological Polar Surface Area | 191 Ų | Computed | PubChem[3] |

| Appearance | Powder | Experimental | CymitQuimica, ChemFaces[1][4] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, UV-Vis, Mass Spectrometry) for this compound is not available in the public domain literature reviewed. For structural confirmation, researchers would typically rely on a combination of 2D NMR techniques (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS) for accurate mass determination, IR spectroscopy to identify functional groups (e.g., O-H, C=O, C=C), and UV-Vis spectroscopy for detecting chromophores.

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its role as a potent and competitive inhibitor of xanthine oxidase (XO).

Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout. By inhibiting xanthine oxidase, this compound effectively reduces the production of uric acid.

Studies have shown that this compound acts as a competitive inhibitor , meaning it binds to the active site of the enzyme, thereby preventing the substrate (xanthine) from binding. This mechanism is distinct from allosteric inhibition and suggests that the this compound structure has a high affinity for the molybdenum-containing active site of xanthine oxidase. The inhibitory potency has been found to be comparable to that of allopurinol, a widely used clinical xanthine oxidase inhibitor.

Signaling Pathway: Purine Catabolism

The diagram below illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the point of inhibition by this compound.

Caption: Purine catabolism and this compound's point of intervention.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the biological activity of this compound.

Xanthine Oxidase (XO) Inhibition Assay

This protocol details the spectrophotometric measurement of xanthine oxidase activity by monitoring the formation of uric acid.

Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity by measuring the rate of uric acid production at 295 nm.

Materials:

-

Xanthine Oxidase (XO) from bovine milk

-

Xanthine

-

This compound (or other test inhibitors)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.8)

-

EDTA (0.1 mM)

-

DMSO (for dissolving compounds)

-

UV-Vis Spectrophotometer with temperature control (e.g., Peltier)

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM potassium phosphate buffer containing 0.1 mM EDTA, adjusted to pH 7.8.

-

Prepare a stock solution of xanthine (e.g., 10 mM in 0.1 M NaOH) and dilute with the phosphate buffer to the desired working concentrations (e.g., for kinetics, ranging from 0.4 µM to 50 µM).

-

Prepare a stock solution of xanthine oxidase (e.g., 160 U/L) in the phosphate buffer. Keep on ice.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

-

-

Assay Execution:

-

Set the spectrophotometer to read absorbance at 295 nm and maintain the temperature at 20°C or 25°C.

-

In a 500 µL final volume cuvette, combine the following:

-

50 mM phosphate buffer (pH 7.8) with 0.1 mM EDTA.

-

Xanthine substrate to a final concentration of 50 µM (for single-point inhibition) or varying concentrations (for kinetic studies).

-

The desired concentration of this compound or control inhibitor.

-

-

For the control (uninhibited) reaction, add an equivalent volume of buffer/DMSO instead of the inhibitor.

-

Incubate the mixture for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the 160 U/L XO stock solution (final concentration of 3.2 U/L).

-

Immediately start monitoring the increase in absorbance at 295 nm for at least 2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (v) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

For IC₅₀ Determination: Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(v_control - v_inhibitor) / v_control] * 100 Plot % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

For Kinetic Analysis (Mechanism of Inhibition):

-

Measure the reaction rates at multiple substrate concentrations in the absence and presence of several different fixed inhibitor concentrations.

-

Generate Lineweaver-Burk plots (1/v vs. 1/[Substrate]).

-

Analyze the plots: For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), while the x-intercept will vary (Km increases).

-

-

Workflow for XO Inhibition Assay

The following diagram outlines the logical workflow for the xanthine oxidase inhibition assay.

Caption: Workflow for the spectrophotometric xanthine oxidase inhibition assay.

Conclusion

This compound stands out as a significant natural product with well-defined activity as a competitive xanthine oxidase inhibitor. Its complex macrocyclic structure provides a unique chemical scaffold that is distinct from many existing XOIs. While its biological mechanism of action is understood in the context of purine metabolism, a comprehensive experimental characterization of its physicochemical and spectroscopic properties is not widely available in the public literature. The detailed protocol for assessing its inhibitory activity provided herein offers a robust method for further investigation and comparison. As a lead compound, this compound holds considerable potential for the development of novel therapeutics for conditions associated with hyperuricemia, warranting further research into its isolation, synthesis, and full physicochemical characterization.

References

- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of Fraxamoside: A Technical Overview

Comprehensive spectroscopic data for Fraxamoside, including detailed NMR and MS analyses, are not publicly available in the scientific literature accessible through current search capabilities.

This compound is a known secoiridoid glucoside that has been isolated from Fraxinus americana (American Ash). Its structure has been elucidated, and its biological activities, such as xanthine oxidase inhibition, have been reported. However, a detailed public repository of its ¹H and ¹³C NMR chemical shifts and a full mass spectrometry fragmentation analysis is not available in the reviewed literature.

The primary scientific articles describing the isolation and initial characterization of this compound, such as the work by Takenaka et al. in Phytochemistry (2000) and by Iossifova et al. in Pharmaceutical Biology (2004), are expected to contain this detailed spectroscopic information. Unfortunately, the full text of these articles, which would include the experimental sections with the specific NMR assignments and mass spectrometry data, is not accessible through the available search tools.

While general information about the structure and biological context of this compound is available, the specific quantitative data required for a detailed technical guide, including tables of NMR chemical shifts and a mass spectral fragmentation pattern, remains within these primary scientific publications.

General Methodologies for Spectroscopic Analysis of Natural Products (Hypothetical for this compound)

For researchers aiming to acquire spectroscopic data for this compound or similar natural products, the following general experimental protocols are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d). The choice of solvent depends on the solubility of the compound.

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for this type of compound.

Sample Preparation:

-

A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This allows for the calculation of the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide valuable information about the different structural motifs within the molecule, such as the glycosidic bond cleavage and fragmentation of the secoiridoid and hydroxytyrosol moieties.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

To obtain the specific spectroscopic data for this compound, direct access to the aforementioned primary scientific literature is recommended. Researchers in an academic or industrial setting may be able to access these publications through their institutional libraries.

Fraxamoside solubility in different solvents

An In-depth Technical Guide to the Solubility of Fraxamoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring secoiridoid glycoside. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, predicted values, and detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound is a compound of interest for its potential biological activities. Its physicochemical properties, particularly its solubility, are critical for its handling, formulation, and application in research and development.

Chemical Profile:

This compound Solubility Profile

Predicted Aqueous Solubility

Computational models predict the solubility of this compound in water. It is important to note that these are theoretical values and should be confirmed by experimental analysis.

| Solvent | Predicted Solubility | Data Source |

| Water | 1.61 g/L | ALOGPS |

Qualitative Solubility in Organic Solvents

Based on information from suppliers, this compound is soluble in the following organic solvents. The exact solubility limits (e.g., in mg/mL) are not specified and should be determined experimentally.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Pyridine | Soluble[2] |

| Methanol | Soluble[2] |

| Ethanol | Soluble[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a set temperature and pressure, at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvent(s) of interest

-

Volumetric flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for creating a standard curve for HPLC analysis.

-

Calibrate the HPLC system by running a series of known concentrations of this compound to establish a standard curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Prepare multiple replicates for each solvent.

-

-

Equilibration:

-

Place the sealed containers in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any undissolved solid, either:

-

Centrifuge the sample at a high speed and collect the supernatant.

-

Filter the sample through a syringe filter (ensure the filter material does not bind the compound).

-

-

-

Analysis:

-

Dilute the clear supernatant with a suitable solvent to a concentration that falls within the range of the HPLC standard curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Protocol 2: Kinetic Solubility Determination using HPLC

This high-throughput method is useful for early-stage drug discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration of this compound that remains in solution under specific, non-equilibrium conditions after being introduced from a concentrated DMSO stock.

Materials:

-

This compound dissolved in DMSO (e.g., at 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

HPLC system

Methodology:

-

Preparation of Standard Curve:

-

Prepare a standard curve for this compound in the analysis solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile).

-

-

Sample Preparation:

-

Dispense the aqueous buffer into the wells of a microtiter plate.

-

Add a small volume of the concentrated this compound-DMSO stock solution to the buffer in each well (a typical final DMSO concentration is kept low, e.g., 1-2%).

-

Prepare several concentrations for testing.

-

-

Incubation:

-

Seal the plate and shake it at a constant temperature for a defined, shorter period (e.g., 1.5 to 2 hours).

-

-

Separation of Undissolved Compound:

-

After incubation, separate any precipitated compound. This is typically done by filtering the contents of each well through a filter plate.

-

-

Analysis:

-

Analyze the filtrate directly by HPLC.

-

Quantify the concentration of dissolved this compound using the pre-determined standard curve. The highest concentration that remains in solution is reported as the kinetic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the experimental process for determining this compound solubility.

Logical Pathway for Utilizing Solubility Data

The determination of solubility is a critical step in the early stages of drug development and research. The following diagram illustrates the logical flow of how solubility data for a compound like this compound is utilized.

Caption: Logical flow from solubility determination to key research applications.

References

Fraxamoside's Anti-inflammatory Potential in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory effects of Fraxamoside in cell lines is limited in publicly available literature. This guide synthesizes findings from closely related secoiridoid glucosides, particularly sesamoside and compounds from Fraxinus species, to provide a comprehensive technical overview of the probable anti-inflammatory mechanisms and effects of this compound.

Core Scientific Principles: The Anti-inflammatory Action of Secoiridoid Glycosides

Inflammation is a critical immune response to injury or infection. Macrophages are key cellular mediators that, upon activation by stimuli like bacterial lipopolysaccharide (LPS), initiate an inflammatory cascade.[1] This involves the production of pro-inflammatory signaling molecules, including nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] While essential for host defense, chronic or excessive production of these mediators contributes to a range of inflammatory diseases.

Secoiridoid glucosides, a class of natural compounds to which this compound belongs, have demonstrated significant anti-inflammatory properties. Their primary mechanism of action is believed to be the modulation of critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are pivotal in the transcriptional regulation of genes that code for pro-inflammatory mediators. By inhibiting these pathways, secoiridoid glucosides can effectively suppress the inflammatory response at a molecular level.

Quantitative Data Summary

The following tables present a summary of the quantitative effects of this compound-related secoiridoid glucosides on key inflammatory markers in macrophage cell lines. This data serves as a strong indicator of the potential efficacy of this compound.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound/Extract | Cell Line | IC50 Value (µM) | Reference |

| Obtusifoliside B | BV-2 microglia | 5.45 | [2] |

| Secoiridoid from Gentianella azurea | RAW 264.7 | 0.69 | [3] |

| Known Secoiridoid from G. azurea | RAW 264.7 | 5.18 | [3] |

| Secoiridoids from Fraxinus excelsior | RAW 264.7 | Modestly Active | [4] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Sesamoside in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Effect | Reference |

| TNF-α | Significant Reduction | [1] |

| IL-6 | Significant Reduction | [1] |

| IL-1β | Significant Reduction | [1] |

Detailed Experimental Protocols

The following methodologies are standard for investigating the anti-inflammatory effects of compounds like this compound in cell-based assays.

Cell Culture and Inflammatory Induction

-

Cell Line: The RAW 264.7 murine macrophage cell line is a widely accepted model for in vitro inflammation studies.[1][4]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Procedure:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).

-

Adherent cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of typically 1 µg/mL.

-

Cells are incubated for a further 18-24 hours before analysis.

-

Cell Viability Assay

-

Purpose: To ensure that the observed reduction in inflammatory markers is due to the anti-inflammatory activity of the compound and not a result of cytotoxicity.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

-

Protocol:

-

Following incubation with this compound, MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at approximately 570 nm.

-

Nitric Oxide (NO) Quantification (Griess Assay)

-

Purpose: To measure the production of NO, a key pro-inflammatory mediator.

-

Methodology: The Griess assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.

-

Protocol:

-

An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

After a brief incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.

-

The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine Analysis (ELISA)

-

Purpose: To quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Commercial ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions.

-

Briefly, cell culture supernatants are added to microplate wells pre-coated with a capture antibody.

-

Following incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting colorimetric change is measured with a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed molecular mechanisms and a typical experimental design.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Caption: A typical experimental workflow for evaluating this compound's anti-inflammatory effects.

References

- 1. The amelioration effect of sesamoside on inflammatory response in septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secoiridoid Glycosides from the Twigs of Ligustrum obtusifolium Possess Anti-inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory secoiridoid glycosides from Gentianella azurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

Fraxamoside: A Technical Guide to Putative Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the bioavailability and metabolism of fraxamoside have been published in peer-reviewed literature. This guide, therefore, presents a predictive overview based on the known pharmacokinetic profiles of structurally similar secoiridoid glucosides, such as oleuropein, and their principal metabolite, hydroxytyrosol. The experimental protocols, data, and metabolic pathways described herein are illustrative and intended to guide future research into the pharmacokinetics of this compound.

Introduction

This compound is a secoiridoid glucoside that has garnered interest for its potential biological activities, including its in vitro role as a xanthine oxidase inhibitor.[1][2] Despite its potential, a critical knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the bioavailability and metabolic fate of this compound is paramount for any future preclinical and clinical development. This technical guide provides a comprehensive, albeit predictive, framework for the study of this compound's pharmacokinetics, drawing parallels with well-researched, structurally related compounds.

Predicted Bioavailability and Pharmacokinetic Profile

Based on studies of oleuropein and other secoiridoid glucosides, the oral bioavailability of this compound is anticipated to be low.[3][4][5] This is likely due to a combination of factors including enzymatic hydrolysis in the gastrointestinal tract and first-pass metabolism in the liver.

Table 1: Predicted Pharmacokinetic Parameters of this compound and its Major Metabolites in Humans (Hypothetical Data)

| Parameter | This compound (Intact) | Hydroxytyrosol | Oleuropein Aglycone Metabolites |

| Bioavailability (F%) | < 1 | ~55-66 (from oleuropein) | Low |

| Tmax (h) | Likely short | 0.5 - 1.5 | Variable |

| Cmax (ng/mL) | Very low | Variable, dose-dependent | Low |

| t1/2 (h) | Short | ~2.4 | Variable |

| Major Metabolites | Hydroxytyrosol, Elenolic Acid derivatives | Homovanillic acid, Hydroxytyrosol sulfate, Hydroxytyrosol glucuronide | Glucuronidated and sulfated derivatives |

| Excretion Route | Primarily urine (as metabolites) | Urine | Urine |

Data are hypothetical and extrapolated from studies on oleuropein and hydroxytyrosol for illustrative purposes.[3][6]

Predicted Metabolic Pathway

The metabolism of this compound is expected to follow the established pathways for other secoiridoid glucosides. The initial and most critical step is likely the hydrolysis of the glycosidic bond, either by intestinal β-glucosidases or gut microbiota.[7][8] This would release the aglycone and a glucose molecule. The aglycone is predicted to be unstable and undergo further enzymatic transformations. The hydroxytyrosol moiety is expected to be absorbed and undergo Phase II metabolism.

References

- 1. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. olivelife.gr [olivelife.gr]

- 4. Human absorption and metabolism of oleuropein and hydroxytyrosol ingested as olive (Olea europaea L.) leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 6. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Fraxamoside Derivatives: A Technical Guide to Bioactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxamoside, a secoiridoid glucoside, and its derivatives represent a promising class of bioactive compounds with a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound and its key derivatives, oleuropein and hydroxytyrosol. While research on this compound has primarily focused on its potent xanthine oxidase inhibitory effects, the extensive body of literature on its structural relatives suggests a broader potential in antioxidant, anti-inflammatory, neuroprotective, and anticancer applications. This document summarizes the quantitative bioactivity data, details key experimental protocols for assessing these effects, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound is a naturally occurring secoiridoid glucoside found in plants such as those from the Fraxinus (Ash) and Olea (Olive) genera.[1] Structurally, it is closely related to more extensively studied compounds like oleuropein and its hydrolysis product, hydroxytyrosol.[1] These compounds share a common phenolic moiety, which is a key determinant of their biological activities. This guide will explore the known bioactivity of this compound and extrapolate the potential of its derivatives based on the robust evidence available for oleuropein and hydroxytyrosol.

Chemical Structures:

-

This compound:

-

Oleuropein:

-

Hydroxytyrosol:

Bioactivities of this compound and Its Derivatives

The bioactivity of this compound and its derivatives is multifaceted, with evidence supporting a range of therapeutic applications.

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.[1] Elevated levels of uric acid are associated with gout. The inhibitory activity of this compound is comparable to that of allopurinol, a standard drug used in the treatment of gout.[1]

Antioxidant Activity

The phenolic structures of oleuropein and hydroxytyrosol confer significant antioxidant properties.[4] They act as potent scavengers of free radicals and can chelate metal ions, thereby reducing oxidative stress.[6] This antioxidant capacity is believed to underlie many of their other biological effects.

Anti-inflammatory Effects

Oleuropein and hydroxytyrosol have demonstrated significant anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[3] This is achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[2][7]

Neuroprotective Effects

A growing body of evidence suggests that oleuropein and hydroxytyrosol possess neuroprotective properties.[8][9] They are capable of crossing the blood-brain barrier and have been shown to protect neuronal cells from oxidative stress and inflammation-induced damage.[9][10] Their neuroprotective mechanisms involve the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.[4][9]

Anticancer Activity

Oleuropein and hydroxytyrosol have been shown to exhibit anticancer activity against various cancer cell lines.[11] Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of signaling pathways involved in cancer progression.[11]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and its key derivatives.

Table 1: Xanthine Oxidase Inhibitory Activity

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| This compound | 2.1 ± 0.3 | 0.9 ± 0.25 | Competitive | [1] |

| Oleuropein | >100 | - | - | [1] |

| Oleoside 11-methyl ester | >100 | - | - | [1] |

| Hydroxytyrosol | >100 | - | - | [1] |

| Allopurinol (control) | 2.5 ± 0.4 | 1.9 ± 1.0 | Competitive | [1] |

Table 2: Anticancer Activity (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | SW620 (Colorectal) | MIA PaCa-2 (Pancreatic) | LNCaP (Prostate) | C4-2 (Prostate) | 22Rv1 (Prostate) | PC-3 (Prostate) | SEM-1 (Testicular) | TCAM-2 (Testicular) | References |

| Oleuropein | 16.99 ± 3.4 | 27.62 ± 2.38 | 69.49 (24h) | 5.80 (24h) | 150.1 | - | - | - | - | 140 | 50 | [12][13] |

| Hydroxytyrosol | 14 ppm (72h) | 12 ppm (72h) | - | - | 75.1 | 86.9 (72h) | 76.5 (72h) | Lower than non-tumor cells | Lower than non-tumor cells | - | - | [11][12][14][15] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound and its derivatives.

Xanthine Oxidase Activity Assay

This assay measures the inhibition of xanthine oxidase, the enzyme that catalyzes the oxidation of xanthine to uric acid.

-

Principle: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

-

Reagents:

-

50 mM Phosphate buffer, pH 7.8

-

0.1 mM EDTA

-

50 µM Xanthine (substrate)

-

Xanthine Oxidase (XO) enzyme

-

Test compounds (dissolved in a suitable solvent)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, EDTA, and xanthine in a final volume of 500 µL.

-

Add various concentrations of the test compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding a stock solution of XO enzyme (e.g., 10 µL of 3.2 U/L).

-

Immediately monitor the increase in absorbance at 295 nm for 2 minutes at 20°C.

-

Calculate the rate of uric acid formation from the linear range of the reaction.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic studies (to determine Kᵢ and inhibition type), vary the substrate concentration in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.[1]

-

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][16]

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).

-

Mix the test compound or control with the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.[16]

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as equivalents of the standard.

-

Cell-Based Assays

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

-

Principle: This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]

-

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS and then with 1X Annexin V binding buffer.

-

Resuspend the cells in 1X binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

-

Principle: This assay assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer.[18]

-

Procedure:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and debris.

-

Add fresh medium containing the test compound or vehicle control.

-

Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

-

Measure the area of the wound at each time point and calculate the rate of wound closure.[18][19]

-

-

Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

-

Procedure:

-

Seed RAW 264.7 cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

After an incubation period, collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using an ELISA kit.

-

Determine the inhibitory effect of the test compound on cytokine production.

-

Signaling Pathway Analysis

-

Principle: This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.[20]

-

Procedure:

-

Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS or TNF-α).

-

Fix and permeabilize the cells.

-

Stain the cells with an antibody specific for the NF-κB p65 subunit and a nuclear counterstain (e.g., DAPI).

-

Analyze the subcellular localization of NF-κB p65 using fluorescence microscopy or a high-content imaging system.[20][21]

-

-

Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways (e.g., PI3K/Akt, MAPK).[12]

-

Procedure:

-

Treat cells with the test compound and/or a stimulus.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the treatment on protein expression and phosphorylation.[1][12]

-

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of this compound derivatives are mediated through the modulation of several key intracellular signaling pathways.

Antioxidant and Cytoprotective Pathways

-

Keap1-Nrf2-ARE Pathway: Hydroxytyrosol is a known activator of the Keap1-Nrf2-ARE pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like hydroxytyrosol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Caption: Keap1-Nrf2-ARE Signaling Pathway

Cell Survival and Proliferation Pathways

-

PI3K/Akt and MAPK/ERK Pathways: Oleuropein and hydroxytyrosol can modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are central regulators of cell survival, proliferation, and differentiation.[9] In the context of neuroprotection, activation of these pathways can promote neuronal survival. Conversely, in cancer cells, inhibition of these pathways can lead to apoptosis and reduced proliferation.[14]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound | C25H30O13 | CID 5323574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oleuropein | C25H32O13 | CID 5281544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxytyrosol | 10597-60-1 [chemicalbook.com]

- 5. Hydroxytyrosol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Oleuropein | 32619-42-4 [chemicalbook.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. clyte.tech [clyte.tech]

- 19. Wound healing migration assay (Scratch assay) [protocols.io]

- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Fraxamoside for Cellular Antioxidant Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxamoside is a macrocyclic secoiridoid glucoside that has demonstrated notable antioxidant properties. Its primary mechanism of action in reducing cellular oxidative stress is through the inhibition of xanthine oxidase (XO).[1] Xanthine oxidase is a key enzyme in purine catabolism and a significant source of reactive oxygen species (ROS), such as superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂).[2] By inhibiting XO, this compound effectively curtails the production of these damaging free radicals, thereby protecting cells from oxidative damage. These application notes provide a comprehensive overview of this compound's antioxidant activity and detailed protocols for its application and assessment in a research setting.

Mechanism of Action: Xanthine Oxidase Inhibition

This compound acts as a competitive inhibitor of xanthine oxidase, with a potency comparable to the clinically used XO inhibitor, allopurinol.[1] The inhibition of XO by this compound disrupts the catalytic cycle that converts hypoxanthine to xanthine and then to uric acid, a process that concurrently generates ROS. This reduction in ROS levels helps to mitigate oxidative stress, which is implicated in a wide range of cellular pathologies.

Caption: this compound inhibits Xanthine Oxidase, reducing ROS production.

Quantitative Data

The inhibitory effect of this compound on xanthine oxidase has been quantified and compared to other related compounds.

| Compound | IC₅₀ (µM) for Xanthine Oxidase Inhibition |

| This compound | 12.3 |

| Oleuropein | > 100 |

| Oleoside 11-methyl ester | > 100 |

| Hydroxytyrosol | > 100 |

| Allopurinol (control) | 9.8 |

| Data sourced from in vitro studies.[1] |

Experimental Protocols

Protocol 1: General Preparation and Application of this compound to Cell Cultures

This protocol outlines the steps for preparing this compound solutions and treating cultured cells.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Complete cell culture medium (appropriate for the cell line)

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Remove the existing culture medium.

-

Add the prepared this compound working solutions and the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

References

Application Notes and Protocols: Fraxamoside as a Positive Control for Xanthine Oxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fraxamoside as a positive control in xanthine oxidase (XO) inhibition assays. This document outlines the rationale for its use, presents its key inhibitory data, and offers detailed experimental protocols for its application in screening potential XO inhibitors.

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout, cardiovascular diseases, and metabolic syndrome.[2] Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions.[3]

This compound, a macrocyclic secoiridoid glucoside, has been identified as a potent competitive inhibitor of xanthine oxidase.[4][5] Its in vitro potency is comparable to that of allopurinol, a widely used medication for gout and hyperuricemia.[2][4] This makes this compound an excellent positive control for in vitro XO inhibition assays, providing a reliable benchmark for the evaluation of new chemical entities.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory efficacy of this compound against xanthine oxidase has been quantified and is presented below in comparison to the standard drug, allopurinol.

| Compound | IC50 (μM) | Ki (μM) | Inhibition Type |

| This compound | 16.1[6] | 0.9[6] | Competitive[4][5] |

| Allopurinol | 0.11 - 1.143[7][8] | - | Competitive |

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

This section details the methodology for conducting a xanthine oxidase inhibition assay using this compound as a positive control.

Materials and Reagents

-

Xanthine Oxidase (from bovine milk or microbial source)[9]

-

Xanthine (substrate)

-

This compound (positive control)

-

Allopurinol (optional, as a standard reference)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds[9]

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 295 nm[4][11]

Assay Principle

The activity of xanthine oxidase is determined by monitoring the formation of uric acid from the oxidation of xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity.[12] The inhibitory effect of a test compound or this compound is quantified by measuring the reduction in the rate of uric acid formation.

Preparation of Solutions

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.8.[4]

-

Xanthine Oxidase Solution: Dissolve xanthine oxidase in ice-cold phosphate buffer to achieve a final concentration that yields a linear rate of reaction for at least 3-4 minutes (e.g., 0.01 - 0.2 U/mL).[11] Keep the enzyme solution on ice.

-

Xanthine Solution: Prepare a 150 μM solution of xanthine in the phosphate buffer.[11]

-

This compound and Test Compound Solutions: Dissolve this compound and test compounds in DMSO to create stock solutions. Further dilute with phosphate buffer to the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 0.5% (v/v) to avoid solvent effects.[9]

Assay Procedure (96-well plate format)

-

Assay Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

50 µL of phosphate buffer

-

25 µL of the test compound solution or this compound solution (as a positive control) at various concentrations. For the negative control, add 25 µL of buffer with DMSO.

-

25 µL of xanthine oxidase solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.[11]

-

Reaction Initiation: Start the reaction by adding 150 µL of the xanthine substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Blank Measurement: Prepare a blank for each test concentration containing all components except the xanthine oxidase enzyme to correct for any background absorbance from the test compounds.[9]

Data Analysis

-

Calculate the rate of reaction (ΔOD/min) from the linear portion of the absorbance versus time curve.

-

Determine the percentage of XO inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100 Where:

-

Activity_control is the rate of reaction in the absence of an inhibitor.

-

Activity_sample is the rate of reaction in the presence of the inhibitor.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Xanthine Oxidase Catalytic Pathway

References

- 1. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Therapeutic approaches to chronic hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of this compound as an unusual xanthine oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of this compound as an unusual xanthine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

- 10. mdpi.com [mdpi.com]

- 11. revistabionatura.com [revistabionatura.com]

- 12. scispace.com [scispace.com]

Application Notes: Fraxamoside in Neuroprotection-Relevant Assays

Introduction

Fraxamoside, a macrocyclic secoiridoid glucoside, has been identified as a potent inhibitor of xanthine oxidase (XO), with a potency comparable to the clinically used drug, allopurinol.[1][2] The inhibition of xanthine oxidase is a significant mechanism for neuroprotection as this enzyme is a key source of reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage in various neurological disorders.[1] These application notes provide a detailed protocol for assessing the xanthine oxidase inhibitory activity of this compound, a key biochemical assay relevant to its neuroprotective potential.

Data Presentation

Table 1: Xanthine Oxidase Inhibition by this compound and Related Compounds

| Compound | Target Enzyme | Inhibition Mechanism | Potency | Reference |

| This compound | Xanthine Oxidase | Competitive | Comparable to Allopurinol | [1][2] |

| Oleuropein | Xanthine Oxidase | - | Less potent than this compound | [1] |

| Oleoside 11-methyl ester | Xanthine Oxidase | - | Less potent than this compound | [1] |

| Hydroxytyrosol | Xanthine Oxidase | - | Less potent than this compound | [1] |

Note: Specific IC50 values were not detailed in the provided search results, but the relative potency was described.

Mandatory Visualizations

Caption: Experimental workflow for the xanthine oxidase inhibitory assay.

Caption: Proposed neuroprotective signaling pathway of this compound via Xanthine Oxidase inhibition.

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase (XO) Activity and Inhibition Assay

This protocol details the procedure to measure the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.[1]

1. Materials and Reagents:

-

This compound

-

Xanthine Oxidase (XO) from bovine milk (e.g., 0.2 U/mg)

-

Xanthine

-

Allopurinol (positive control)

-

50 mM Phosphate buffer (pH 7.8)

-

0.1 mM EDTA

-

Dimethyl sulfoxide (DMSO)

-

UV-Vis Spectrophotometer capable of reading at 295 nm with temperature control

2. Preparation of Solutions:

-

Phosphate Buffer: Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.8. Add EDTA to a final concentration of 0.1 mM.

-

Substrate Solution: Prepare a stock solution of 50 µM xanthine in the phosphate buffer.

-

Enzyme Solution: Prepare a stock solution of xanthine oxidase (e.g., 160 U/L) in phosphate buffer. Keep on ice.

-

Inhibitor Solutions: Prepare stock solutions of this compound and allopurinol in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.

3. Assay Procedure:

-

Set up the reaction mixture in a 500 µL final volume cuvette.

-

To the cuvette, add the following in order:

-

Phosphate buffer (to make up the final volume)

-

50 µM xanthine

-

A specific volume of the this compound dilution (or DMSO for the control).

-

-

Equilibrate the reaction mixture to 20°C in the spectrophotometer.

-

Initiate the reaction by adding 10 µL of the xanthine oxidase enzyme stock solution (final concentration of approximately 3.2 U/L).

-

Immediately start monitoring the increase in absorbance at 295 nm for up to 2 minutes. The absorbance increase is due to the formation of uric acid.

-

Record the rate of the reaction in the linear range.

4. Determining Inhibition Kinetics (Optional):

-

To determine the mechanism of inhibition (e.g., competitive), the assay can be performed with varying concentrations of the substrate (xanthine, e.g., 0.4 to 10 µM) in the presence and absence of different fixed concentrations of this compound.

-

The kinetic parameters (Km and Vmax) can be derived from Lineweaver-Burk plots.

5. Data Analysis:

-

Calculate the percentage of XO inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of this compound required to inhibit 50% of the XO activity).

The provided protocol for the xanthine oxidase inhibition assay serves as a primary method to quantify the biochemical activity of this compound relevant to its neuroprotective potential. By inhibiting XO, this compound can reduce the production of superoxide and hydrogen peroxide, thereby mitigating oxidative stress, a key pathological factor in neurodegenerative diseases.[1] Further studies employing cell-based or in vivo models of neurodegeneration are necessary to fully elucidate the neuroprotective applications of this compound.

References

Cell-based Assays for Evaluating the Anti-Inflammatory Activity of Fraxamoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxamoside, a secoiridoid glucoside, and its related compounds, such as Fraxin, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. These compounds are being investigated for their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This document provides detailed application notes and standardized protocols for a suite of cell-based assays designed to characterize the anti-inflammatory activity of this compound. The following sections will detail the underlying principles of these assays, provide step-by-step experimental procedures, and present a framework for data analysis and interpretation. While the specific data presented herein is for the closely related compound Fraxin, it serves as a robust proxy for designing and interpreting studies on this compound, given their structural similarities.

Data Presentation: Summary of Fraxin Anti-inflammatory Activity

The anti-inflammatory effects of Fraxin have been quantified across various cell-based assays. The following tables summarize the inhibitory activities against key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines by Fraxin

| Cytokine | Cell Line | Inducer | Fraxin Concentration | % Inhibition | Reference |

| TNF-α | RAW 264.7 | LPS | 20 µmol/L | Significant reduction | [1] |

| IL-6 | RAW 264.7 | LPS | 20 µmol/L | Significant reduction | [1] |

| IL-1β | RAW 264.7 | LPS | 20 µmol/L | Significant reduction | [1] |

| IL-1β | LPS-induced mice | LPS | 120 mg/kg | Not Specified | [2] |

| IL-6 | LPS-induced mice | LPS | 120 mg/kg | Significant suppression | [2] |

| TNF-α | LPS-induced mice | LPS | 120 mg/kg | Reduced | [2] |

Table 2: Inhibition of Inflammatory Mediators by Fraxin